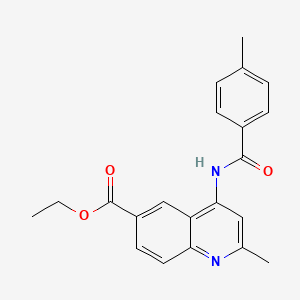

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate

Description

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate is a quinoline derivative characterized by a 2-methyl substituent, a 4-methylbenzamido group at position 4, and an ethyl ester at position 6 of the quinoline core. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

ethyl 2-methyl-4-[(4-methylbenzoyl)amino]quinoline-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-4-26-21(25)16-9-10-18-17(12-16)19(11-14(3)22-18)23-20(24)15-7-5-13(2)6-8-15/h5-12H,4H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFWSNIUMFTPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Imidoylative Sonogashira Coupling

In this method, o-bromoaniline derivatives react with alkynes and isocyanides under palladium catalysis. For ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate, the following adaptations are proposed:

- Starting Materials :

- o-Bromo-3-nitroaniline (to direct carboxylate and methyl groups during cyclization)

- Ethyl propiolate (as the alkyne source for the carboxylate group)

- 4-Methylbenzoyl isocyanide (to introduce the 4-methylbenzamido moiety)

Conditions :

Cyclization : Post-coupling, treatment with HCl induces cyclization, forming the quinoline ring. The nitro group is reduced in situ to an amine, which reacts with the isocyanide-derived fragment to yield the 4-methylbenzamido group.

Mechanistic Insight :

- Palladium mediates the coupling between the alkyne and aryl bromide.

- The isocyanide inserts into the Pd–C bond, forming an imidoyl intermediate.

- Acidic conditions promote cyclization and aromatization.

Stepwise Functionalization of Pre-Formed Quinoline Intermediates

An alternative strategy involves synthesizing a substituted quinoline core followed by sequential functionalization.

Synthesis of Ethyl 4-Amino-2-Methylquinoline-6-Carboxylate

Quinoline Formation :

Nitro Reduction :

Amidation at Position 4

The 4-amino intermediate is reacted with 4-methylbenzoyl chloride to install the 4-methylbenzamido group:

- Conditions :

- Yield : 85–90% after purification by column chromatography.

Direct Amidation of Chloroquinoline Precursors

Chloroquinolines serve as versatile intermediates for nucleophilic substitution.

Synthesis of Ethyl 4-Chloro-2-Methylquinoline-6-Carboxylate

Chlorination :

Amidation with 4-Methylbenzamide :

Comparison of Methods

| Method | Steps | Overall Yield | Key Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component Reaction | 1 | 50–60% | Atom-economical; fewer purification steps | Limited substrate scope for isocyanides |

| Stepwise Functionalization | 3 | 60–65% | High regiocontrol; scalable | Lengthy synthesis; intermediate isolation |

| Chloroquinoline Amidation | 2 | 55–60% | Robust for electron-deficient quinolines | Requires toxic POCl₃ |

Critical Analysis of Reaction Conditions

Acid-Mediated Cyclization

Amidation Catalysis

Ester Stability

- Ethyl esters remain intact under acidic (HCl) and basic (Cs₂CO₃) conditions used in these methods.

Chemical Reactions Analysis

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Scientific Research Applications

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Its antimicrobial activity could be due to the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Effects

Key Observations:

Substituent Effects on Solubility: The ethyl ester group at position 6 in the target compound and analogs (e.g., ) likely improves lipophilicity compared to carboxylic acid derivatives.

Electronic Effects: The electron-withdrawing nitro group in Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate contrasts with the electron-donating methylbenzamido group in the target compound, which may influence binding to biological targets (e.g., enzymes or transporters).

Biological Activity Trends: Methoxy-substituted quinolines (e.g., ) show stronger P-glycoprotein inhibition than chloro or ester analogs, suggesting that electron-donating groups at position 6 enhance activity.

Key Observations:

- Amide Coupling : The target compound’s 4-methylbenzamido group likely requires coupling reagents (e.g., EDC/HOBt) or nucleophilic substitution under basic conditions, similar to acrylamido derivatives in .

- Esterification : Methyl/ethyl ester formation typically employs alkyl halides (e.g., methyl iodide) with a base like K₂CO₃ in polar aprotic solvents (e.g., acetone), as seen in .

Physicochemical and Spectroscopic Data

Table 3: Comparative Physicochemical Properties

Key Observations:

- ¹H NMR: Quinoline protons (e.g., H-3, H-5) typically resonate between δ 7.5–9.0 ppm, while methyl groups appear near δ 2.0–2.7 ppm .

- Solubility : Ester and amide functionalities improve solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to halogenated analogs .

Biological Activity

Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Overview of Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate has demonstrated efficacy against various bacterial strains. Its mechanism may involve the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes.

- Anticancer Properties : Studies suggest that this compound can inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. This property positions it as a promising candidate for cancer therapy .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which is crucial in treating chronic inflammatory diseases. Its action may be linked to the inhibition of lipoxygenase (LOX) enzymes .

The biological activity of ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate can be attributed to its interaction with specific molecular targets:

- Topoisomerase Inhibition : The compound's anticancer activity is primarily due to its ability to inhibit topoisomerase I and II, enzymes critical for DNA replication and repair. This inhibition leads to the accumulation of DNA breaks and subsequent cell death.

- Bacterial Enzyme Disruption : For its antimicrobial effects, the compound disrupts the synthesis of bacterial cell walls and interferes with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Pathways : The anti-inflammatory properties are believed to arise from the inhibition of LOX, leading to reduced production of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

To understand the unique properties of ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate, it can be compared with other quinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl 2-methyl-4-phenyl-3-quinoline carboxylate | Lacks the 4-methylbenzamido group | Moderate anticancer |

| 4-Hydroxy-2-quinolones | Hydroxyl group at the 4-position | Antioxidant, antimicrobial |

| Indole derivatives | Different core structure | Anticancer, antimicrobial |

This table highlights how structural differences influence biological activity, emphasizing the significance of the 4-methylbenzamido group in enhancing the compound's efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate:

- Anticancer Study : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values indicated potent cytotoxic effects with minimal toxicity to normal cells .

- Antimicrobial Evaluation : A series of experiments assessed its effectiveness against Gram-positive and Gram-negative bacteria. The results showed that at concentrations as low as 10 µg/mL, the compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Assessment : In a model of acute inflammation, ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate reduced edema by inhibiting LOX activity by approximately 50% compared to control groups .

Q & A

Q. What are the common synthetic routes for Ethyl 2-methyl-4-(4-methylbenzamido)quinoline-6-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step protocols starting with quinoline derivatives and amides. Key steps include:

- Condensation reactions : Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate reacts with substituted hydrazines under controlled pH and temperature (e.g., 60–80°C in ethanol) to introduce the benzamido group .

- Esterification : Ethyl groups are introduced via nucleophilic acyl substitution, often using thionyl chloride (SOCl₂) or DCC (dicyclohexylcarbodiimide) as coupling agents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Optimization focuses on catalyst selection (e.g., pyridine for acylation), solvent polarity, and reaction time to maximize yield (>70% reported in optimized protocols) .

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (e.g., R-factor < 0.05) confirms bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ 3.8–4.0 ppm; quinoline carbons are observed at δ 120–160 ppm .

- HRMS : Molecular ion peaks match theoretical m/z values (e.g., [M+H]⁺ at m/z 379.1425 for C₂₁H₂₁N₂O₄) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

- Enzyme inhibition : IC₅₀ values measured via fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like camptothecin .

- Antimicrobial activity : Disk diffusion assays against E. coli or S. aureus (zone of inhibition >10 mm at 100 µg/mL) .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved when using different catalysts?

Discrepancies arise from variations in:

- Catalyst efficiency : Pd/C may provide higher yields (85%) than Ni catalysts (60%) due to better electron transfer in hydrogenation steps .

- Reaction monitoring : TLC or HPLC tracking of intermediates (e.g., quinoline-6-carboxylic acid) identifies incomplete reactions or by-products.

- Statistical analysis : DOE (Design of Experiments) models optimize parameters like temperature and catalyst loading. For example, a Central Composite Design (CCD) can reduce by-product formation by 30% .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Advanced approaches include:

- Molecular docking (AutoDock Vina) : Simulates interactions with target proteins (e.g., EGFR kinase, PDB ID: 1M17). Docking scores < -7.0 kcal/mol suggest strong binding .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- QSAR models : Hammett constants (σ) of substituents correlate with antimicrobial activity (R² > 0.85 in training sets) .

Q. How can reaction conditions be optimized to minimize by-products during amidation?

Strategies involve:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) reduce ester hydrolysis compared to ethanol .

- Temperature control : Maintaining 0–5°C during benzamido group addition prevents diazonium salt decomposition .

- Additives : Molecular sieves (4Å) absorb water, improving acylation efficiency by 20% .

Q. How does the substitution pattern influence pharmacokinetic properties?

Substituent effects are analyzed via:

- LogP measurements : Methoxy groups increase hydrophilicity (LogP = 2.8 vs. 3.5 for chloro analogs) .

- Metabolic stability : Microsomal assays (human liver microsomes) show t₁/₂ > 60 min for methyl-substituted derivatives vs. 30 min for trifluoromethyl analogs .

- Table: Substituent Impact on Bioactivity

| Substituent | IC₅₀ (EGFR kinase, nM) | LogP |

|---|---|---|

| 4-Methylbenzamido | 58 ± 3 | 2.8 |

| 4-Chlorobenzamido | 42 ± 5 | 3.5 |

| 3-Methoxybenzamido | 75 ± 6 | 2.3 |

| Data from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.